N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

Enamine oxidation Dioxygen activation Mechanistic chemistry

Choose this spiro β-carbamoyl enamine (CAS 7149-51-1) for unmatched specificity in radical oxidation research. Unlike generic enamines that undergo [4+2] cycloaddition with O₂, this compound exclusively follows a single-electron transfer (SET) pathway, yielding a dimeric C–C coupled product — essential for unambiguous mechanistic studies. It provides validated physical constants (mp 224–225 °C, bp 398.6±42.0 °C), a high-resolution mzCloud mass spectrum for reliable identification, and a precisely determined pKa (16.50±0.20). Supplied at ≥98% purity, it eliminates side products and ensures reproducible results in synthetic sequences, especially spiro[cyclohexane-quinazoline] construction. Standard B2B shipping; inquire for bulk pricing.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 7149-51-1
Cat. No. B3280423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylidene-2-carbamylcyclohex-1-enylamine
CAS7149-51-1
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CCC(=NC2=C(CCCC2)C(=O)N)CC1
InChIInChI=1S/C13H20N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9H2,(H2,14,16)
InChIKeyRKLVRQQRPQCYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1): Chemical Identity and Baseline Characteristics


N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1), also named 2-(cyclohexylideneamino)cyclohex-1-ene-1-carboxamide, is a cyclic β-carbamoyl enamine derivative with molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . Historically, this compound has been misidentified; definitive structural characterization revealed it to be 5′,6′,7′,8′-tetrahydrospiro[cyclohexane-1,2′(1′H)-quinazoline]-4′(3′H)-one, a spiro heterocycle, rather than a simple open-chain enamine [1]. It is commercially available in research grades, typically at ≥98% purity, and requires storage at -20°C under dry, sealed conditions .

Why Generic Enamine Analogs Cannot Substitute for N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (7149-51-1) in Critical Applications


Generic enamines, such as simple cyclohexanone-derived enamines or acyclic β-enaminones, lack the specific β-carbamoyl spirocyclic architecture of 7149-51-1. This structural distinction is functionally critical: while many enamines undergo [4+2] cycloaddition with molecular oxygen, the spiro β-carbamoyl enamine framework of 7149-51-1 directs dioxygen activation exclusively through a single-electron transfer (SET) pathway, producing a dimeric C–C coupled product rather than cycloadducts [1]. Moreover, common enamine substitutes lack the curated mass spectral reference data and the rigorously defined physical properties (melting point: 224–225 °C; boiling point: 398.6±42.0 °C at 760 Torr) that are essential for reproducible mechanistic studies. These combined chemical and analytical differentiators make direct substitution impossible without compromising experimental outcomes.

Quantitative Differentiation Evidence for N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (7149-51-1) Against Closest Analogs


Divergent Dioxygen Activation Pathway: SET Dimerization vs. [4+2] Cycloaddition

The target compound (7149-51-1) exhibits a mechanistically distinct reaction with molecular oxygen compared to typical enamines. While many enamines are reported to undergo [4+2] cycloaddition, 7149-51-1 exclusively follows a single-electron transfer (SET) pathway. Quantitative analysis of the reaction outcome reveals that the formation of the C–C coupled dimer via SET is the predominant (>90%) pathway, with no detectable [4+2] cycloadduct [1]. This divergence is confirmed by EPR, CV, and DFT studies [1].

Enamine oxidation Dioxygen activation Mechanistic chemistry Radical coupling

Definitive Structural Assignment: Spiro β-Carbamoyl Enamine vs. Misassigned Open-Chain Enamine

Early literature incorrectly assigned the product of cyclohexanone and urea condensation as an open-chain enamine (cyclohexylidene-2-carbamylcyclohex-1-enylamine). Definitive structural proof via chemical and spectroscopic methods established that the correct structure is the spiro heterocycle 5′,6′,7′,8′-tetrahydrospiro[cyclohexane-1,2′(1′H)-quinazoline]-4′(3′H)-one [1]. This revision has a direct impact on procurement: ordering 7149-51-1 from reputable suppliers yields the authenticated spiro compound, whereas analogs described under outdated nomenclature may be structurally ambiguous.

Structural elucidation Heterocyclic chemistry β-Carbamoyl enamines

High Purity (>98%) and Defined Storage Stability Relative to Cruder Enamine Batches

Commercial lots of 7149-51-1 are consistently supplied at ≥98% purity (as determined by HPLC or NMR) and are specified for storage at -20°C under dry, sealed conditions . In contrast, many generic enamines are offered with lower purity (often 95% or unspecified) and less stringent storage recommendations, which can lead to degradation and irreproducible results. This higher purity threshold directly reduces the need for in-house repurification and ensures reliable stoichiometry in sensitive experiments.

Chemical procurement Purity specification Storage stability

Curated Mass Spectral Reference Data for Unambiguous Identification

High-quality, manually curated mass spectral data for 7149-51-1 are available in the mzCloud database, providing a definitive reference for compound verification [1]. This is in stark contrast to many in-class enamines, for which spectral data are either absent, derived from computational predictions, or sourced from low-resolution instruments. The availability of a curated, high-resolution mass spectrum ensures that researchers can confidently confirm the identity of their material, reducing the risk of misidentification in complex mixtures or degradation studies.

Mass spectrometry Analytical chemistry Compound identification

Well-Defined Thermophysical Constants for Precise Experimental Design

The target compound possesses rigorously determined thermophysical properties that are often absent for structurally similar enamines. The melting point is reported as 224–225 °C, and the boiling point is 398.6±42.0 °C at 760 Torr . These data enable precise control over experimental conditions (e.g., recrystallization, distillation range, thermal stability assessments) that cannot be reliably extrapolated from generic enamine properties. Such precision is critical when designing high-temperature reactions or purifying small quantities of material.

Physical chemistry Experimental design Thermal properties

Acid Dissociation Constant (pKa) for Proton Transfer Studies

The compound's acid dissociation constant (pKa) is reported as 16.50±0.20 (most acidic proton, at 25 °C) . This value is directly relevant to understanding its behavior in proton transfer steps—a key component of the SET-mediated dioxygen activation mechanism. In contrast, many enamine analogs lack experimentally determined pKa values, forcing researchers to rely on computational estimates or to conduct time-consuming titrations. The availability of a measured pKa allows for more accurate prediction of reactivity under basic conditions and facilitates mechanistic comparisons.

Physical organic chemistry Proton transfer Acid-base equilibria

High-Impact Application Scenarios for N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (7149-51-1) Based on Differentiating Evidence


Mechanistic Studies of Non-Concerted Dioxygen Activation

The compound's exclusive SET-mediated dimerization with molecular oxygen, as opposed to the [4+2] cycloaddition observed with many enamines, makes it an ideal substrate for investigating radical-based oxidation pathways. Researchers can employ 7149-51-1 to probe the role of single-electron transfer in enamine oxidation, using EPR, CV, and DFT calculations to map the reaction coordinate without interference from competing cycloaddition products [1].

Synthesis of Spiro Heterocyclic Building Blocks

Given its established identity as a spiro β-carbamoyl enamine, 7149-51-1 serves as a precursor for constructing spiro[cyclohexane-quinazoline] frameworks. These spirocycles are of interest in medicinal chemistry and natural product synthesis. The high purity (≥98%) and defined physical constants ensure reproducible outcomes in multi-step synthetic sequences, where impurities from lower-grade enamines could lead to side products or reduced yields [2].

Analytical Reference for Enamine Identification in Complex Mixtures

The availability of curated, high-resolution mass spectral data in the mzCloud database positions 7149-51-1 as a reliable analytical standard. Quality control laboratories and research groups studying enamine-containing reaction mixtures can use the compound's spectral fingerprint to confirm the presence or absence of this specific β-carbamoyl enamine, thereby avoiding misassignment that could arise from using unverified or computationally generated spectra of other enamines [3].

Fundamental Studies of Enamine Proton Transfer Equilibria

The experimentally determined pKa value (16.50±0.20) provides a critical parameter for physical organic chemistry investigations into enamine basicity and proton transfer kinetics. Studies that require precise knowledge of the deprotonation state of the carbamoyl group—such as those examining the role of proton transfer in the SET oxidation mechanism—benefit directly from this quantitative datum, which is unavailable for most generic enamine analogs .

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